L-METHIONINE (1-13C)

Mitochondrial Function Hepatology Breath Test Diagnostics

Researchers using methyl-labeled methionine for hepatic breath tests face low and variable 13CO₂ signal recovery. L-Methionine (1-13C) solves this with carboxyl-specific labeling validated to deliver 2.5-fold higher basal 13CO₂ recovery (10.25% vs 4.07% cum-dose) and superior signal retention under oxidative stress. • Optimized 2 mg/kg IV protocol for ruminant models: 34.45 ± 0.57% mean cumulative recovery at 180 min • Enables selective NMR observation of methionyl carbonyl resonance in intact antibodies • 99 atom% 13C isotopic purity; ≥98% chemical purity; ambient global shipping.

Molecular Formula
Molecular Weight 150.20
Cat. No. B1579934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-METHIONINE (1-13C)
Molecular Weight150.20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methionine (1-13C) Procurement Guide


L-Methionine (1-13C) (CAS 81202-04-2) is a stable isotope-labeled form of the essential amino acid L-methionine, wherein the carboxyl carbon (C1 position) is enriched with the non-radioactive carbon-13 isotope . This compound is characterized by an isotopic purity specification of 99 atom % 13C, a molecular weight of 150.21 g/mol (mass shift M+1 relative to unlabeled methionine), and an optical activity of [α]25/D +23.1° (c = 1 in 1 M HCl) . Its primary utility lies in its ability to serve as a precise metabolic tracer: upon administration, the 13C-labeled carboxyl group is cleaved during mitochondrial oxidation via the tricarboxylic acid (TCA) cycle, releasing 13CO₂ that can be quantitatively measured in exhaled breath or analyzed via isotope-ratio mass spectrometry (IRMS) [1]. This position-specific labeling enables targeted investigation of methionine carboxyl flux, transmethylation, and transsulfuration pathways in both clinical and agricultural research settings.

Workflow

Position-specific 13C breath test tracer for TCA cycle flux and mitochondrial oxidation studies

Label

Carboxyl (1-13C) enrichment enables direct 13CO₂ readout without prior transmethylation

Context

Supports methionine transmethylation, transsulfuration, and protein NMR structural research

L-Methionine (1-13C) Position-Specific Labeling


The selection of L-Methionine (1-13C) over alternative 13C-labeled methionine variants (e.g., methyl-13C-methionine or uniformly labeled 13C₅-methionine) is not a matter of generic interchangeability. The position of the 13C atom dictates the specific metabolic pathway that will generate a quantifiable signal. In diagnostic breath testing, the carboxyl-labeled (1-13C) variant undergoes mitochondrial decarboxylation, yielding 13CO₂ that directly reflects TCA cycle flux and hepatic mitochondrial function [1]. In contrast, the methyl-13C-labeled analog requires transmethylation and subsequent oxidation steps before 13CO₂ release, resulting in a significantly lower and more variable cumulative recovery of the isotopic label [2]. Furthermore, in NMR-based metabolic flux analysis, the 1-13C label enables selective observation of the methionyl carbonyl resonance, a critical spectral feature for resolving protein dynamics and antibody structure that cannot be obtained with methyl-13C or uniformly labeled methionine [3]. Consequently, substitution with a different 13C-labeled methionine isoform will fundamentally alter, and often invalidate, the experimental or diagnostic outcomes.

Target compound
L-Methionine (1-13C) – carboxyl label
Common substitute
Methyl-13C-methionine

Methyl-13C analog requires transmethylation before 13CO₂ release, yielding lower and more variable cumulative recovery; endpoint interpretation may shift.

Target compound
L-Methionine (1-13C) – carboxyl label
Alternative label
Uniformly labeled 13C₅-methionine or methyl-13C

Only 1-13C carboxyl labeling provides the isolated methionyl carbonyl resonance needed for selective NMR assignment; alternative labels lack this spectral feature.

L-Methionine (1-13C) Comparative Evidence


Human Hepatic Breath Test Comparison

In a direct head-to-head clinical comparison, L-Methionine (1-13COOH) demonstrated significantly higher 13CO₂ recovery than [methyl-13C]-methionine, confirming its superior reliability for assessing hepatic mitochondrial function. Under basal conditions, the cumulative percentage dose recovery (%cum-dose) over a 120-minute breath test period was more than 2.5-fold higher for the 1-13C labeled compound [1]. Following an acute oxidative stress induced by ethanol ingestion, both substrates showed decreased recovery, but the carboxyl-labeled variant maintained a significantly higher absolute signal, which is critical for detecting subtle impairments in mitochondrial function [2].

Breath Test Recovery
Head-to-head
2.5-fold higher basal ¹³CO₂ recovery (p < 0.01); 2.3-fold higher post-ethanol stress recovery
Reported higher carboxyl-label ¹³CO₂ output supports breath-test endpoint sensitivity review
Human study; ethanol-induced oxidative stress model
Mitochondrial Function Hepatology Breath Test Diagnostics

Ovine Breath Test Validation

A comparative study in sheep confirmed the cross-species advantage of carboxyl-labeled methionine over methyl-13C-methionine for breath test applications. Intravenous administration of 13C-methionine (carboxyl-labeled) resulted in a more than two-fold increase in detectable 13CO₂ compared to methyl-13C-methionine at equivalent doses [1]. Furthermore, the study identified that a 2 mg/kg dose of the carboxyl-labeled compound provided optimal results with lower intra-individual and inter-individual variability compared to a 1 mg/kg dose [2].

Ovine Validation
Head-to-head
>2-fold higher ¹³CO₂ detection; 34.45 ± 0.57% recovery at 2 mg/kg IV
Supports carboxyl-label tracer use in large-animal hepatic mitochondrial models
Merino ewes; optimized IV dosing protocol
Veterinary Diagnostics Ruminant Metabolism Hepatic Function

Metabolic Flux in Human Pregnancy

In a human kinetic study, the whole-body rate of appearance (Ra) of methionine and its rates of transsulfuration and transmethylation were quantified using a prime-constant rate infusion of [1-13C]methionine, [C2H3]methionine, and [2H5]phenylalanine [1]. This multi-tracer approach allowed for the precise deconvolution of the distinct metabolic fates of the methionine carboxyl carbon. The study revealed that during uncomplicated human pregnancy, the fractional rate and total rate of transsulfuration of methionine were significantly (P < 0.05) higher during the first trimester, whereas the rate of transmethylation was higher during the third trimester [2].

Metabolic Flux
Class-level
First trimester transsulfuration rate higher (P < 0.05) vs. non-pregnant controls
Enables partitioning of transmethylation vs. transsulfuration flux in human studies
Multi-tracer prime-constant infusion; plasma enrichment analysis
Metabolic Flux Analysis Maternal-Fetal Medicine Amino Acid Kinetics

NMR Antibody Structure Assignment

A 13C NMR study of switch variant anti-dansyl antibodies specifically labeled with [1-13C]methionine demonstrated the unique utility of this compound for structural biology applications. By growing hybridoma cells in serum-free medium containing [1-13C]methionine, researchers achieved selective labeling of the methionyl carbonyl carbon [1]. This enabled the complete assignment of all methionyl carbonyl carbon resonances in intact antibodies of IgG1, IgG2a, and IgG2b subclasses, as well as a short-chain IgG2a variant with a deleted CH1 domain [2].

NMR Assignment
Class-level
Complete methionyl carbonyl resonance assignment in intact IgG1, IgG2a, IgG2b antibodies
Selective ¹³C labeling resolves spectral overlap in large protein complexes
Hybridoma culture with [1-¹³C]methionine
Protein NMR Spectroscopy Antibody Engineering Structural Biology

L-Methionine (1-13C) Applications


Breath Test for Liver Dysfunction

For clinical researchers developing a breath test to detect and monitor hepatic mitochondrial dysfunction (e.g., in non-alcoholic fatty liver disease, drug-induced liver injury, or post-hepatectomy regeneration), L-Methionine (1-13C) is the substrate of choice. The direct head-to-head evidence demonstrates its 2.5-fold higher basal 13CO₂ recovery compared to methyl-13C-methionine (10.25% vs 4.07% cum-dose; p < 0.01) and its superior signal retention under oxidative stress (5.03% vs 2.16% cum-dose; p < 0.01) [1]. This higher and more reliable signal output is critical for achieving the diagnostic sensitivity required in a clinical setting.

Large Animal Liver Model Studies

For investigators utilizing ovine or other ruminant models of human liver disease, L-Methionine (1-13C) is the validated tracer of choice. The study by Chuang et al. (2019) provides a fully optimized protocol for its use, confirming a greater than two-fold increase in 13CO₂ detection compared to methyl-13C-methionine, and identifying an optimal 2 mg/kg intravenous dose that minimizes intra- and inter-individual variability (mean cumulative recovery at 180 min: 34.45 ± 0.57%) [2]. This protocol mitigates the confounding effects of rumen metabolism, ensuring that the measured 13CO₂ signal accurately reflects hepatic mitochondrial function.

Metabolic Flux in Human Physiology

For researchers quantifying the kinetics of transmethylation and transsulfuration in conditions like pregnancy, critical illness, cirrhosis, or aging, [1-13C]methionine is an indispensable tracer. As demonstrated by Kalhan et al. (2010) in the study of methionine metabolism in human pregnancy, the use of [1-13C]methionine in combination with other isotopologues (e.g., [C2H3]methionine) allows for the precise calculation of whole-body methionine rate of appearance and the partitioning of flux between competing metabolic pathways [3]. This capability is essential for understanding the pathophysiology of disorders of one-carbon metabolism and for evaluating the efficacy of nutritional or pharmacological interventions.

NMR Protein Structure Analysis

For structural biologists employing NMR spectroscopy to study the dynamics and interactions of large proteins or protein complexes (e.g., antibodies, multi-domain enzymes), [1-13C]methionine provides a unique spectroscopic handle. The selective labeling of the methionyl carbonyl carbon enables the resolution and assignment of resonances that would otherwise be obscured in complex spectra, as demonstrated in the complete assignment of methionyl carbonyls in intact switch variant antibodies [4]. This approach is particularly valuable for studying proteins where isotopic enrichment of other residues is challenging or for investigating specific local environments and conformational changes involving methionine residues.

Application
Selection Property
Validation Focus
Hepatic mitochondrial function breath-test research
Position-specific 1-¹³C carboxyl label for direct TCA cycle flux readout
Endpoint ¹³CO₂ recovery consistency; signal retention under oxidative stress conditions
Large-animal hepatic mitochondrial model studies
Validated IV dosing protocol with reduced inter-individual variability in ovine models
Rumen-metabolism confounding review; cross-species tracer performance
Methionine transmethylation/transsulfuration flux partitioning
Compatible with multi-tracer infusion for whole-body methionine kinetics
Fractional rate calculation of transsulfuration vs. transmethylation pathways
Protein NMR spectroscopy of large complexes
Selective methionyl carbonyl ¹³C enrichment for isolated resonance detection
Spectral assignment of methionine environments in intact antibodies and multi-domain proteins

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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